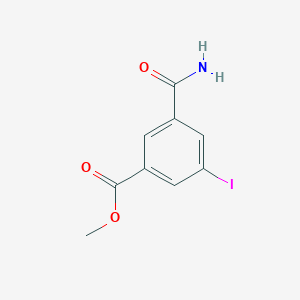

Methyl 3-carbamoyl-5-iodobenzoate

Description

Methyl 3-carbamoyl-5-iodobenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, a carbamoyl (-CONH₂) substituent at the 3-position, and an iodine atom at the 5-position of the aromatic ring. This compound may find applications in pharmaceuticals or materials science, particularly where halogenated aromatic systems are relevant .

Properties

CAS No. |

453566-17-1 |

|---|---|

Molecular Formula |

C9H8INO3 |

Molecular Weight |

305.07 g/mol |

IUPAC Name |

methyl 3-carbamoyl-5-iodobenzoate |

InChI |

InChI=1S/C9H8INO3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H2,11,12) |

InChI Key |

AOPMDURIDJSDDJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)N)I |

Origin of Product |

United States |

Comparison with Similar Compounds

b. Methyl 3-bromo-2-fluoro-5-iodobenzoate

- Molecular Formula : C₈H₅BrFIO₂

- Substituents : -Br (3-position), -F (2-position), -I (5-position)

- Key Properties: The bromine and fluorine atoms introduce strong electron-withdrawing effects, decreasing aromatic ring electron density. This enhances susceptibility to electrophilic substitution at specific positions. However, the absence of a carbamoyl group limits hydrogen-bonding interactions .

2.2 Carbamoyl vs. Amino Substituents

Carbamoyl (-CONH₂) :

- Increases polarity and solubility in polar solvents (e.g., DMSO, water).

- Enhances hydrogen-bonding capacity, critical for binding to biological targets (e.g., enzymes).

- Less basic than -NH₂, making it stable under acidic conditions.

- Amino (-NH₂): Higher basicity (pKa ~4.5–5.5) allows for pH-dependent reactivity. Prone to oxidation or acylation, limiting stability in certain synthetic pathways .

2.3 Halogenated Indole and Imidazole Derivatives ()

Compounds such as 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) and analogs demonstrate the role of iodine in enhancing thermal stability (melting points >200°C) and crystallinity.

Data Table: Comparative Analysis of Key Compounds

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

- Synthetic Pathways : this compound may be synthesized via esterification of 3-carbamoyl-5-iodobenzoic acid, analogous to methods used for CID 11000339 .

- Stability: The carbamoyl group’s neutrality reduces susceptibility to acid/base degradation compared to amino-substituted analogs.

- Applications : Iodine’s role in radiopharmaceuticals (e.g., radioimaging) and the carbamoyl group’s bioactivity make this compound a candidate for drug development, particularly in targeting enzymes or receptors requiring hydrogen-bonding interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.